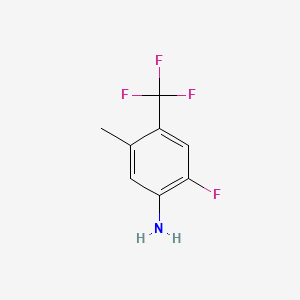

2-Fluoro-5-methyl-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-2-7(13)6(9)3-5(4)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCCZPNCTRGYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

- Starting Material: 4-fluoro-3-nitrobenzotrifluoride

- Key Reagents: Iron powder, hydrochloric acid

- Process: Reduction of nitro group to amino group, followed by halogenation and fluorination

Reaction Conditions & Yields

Research Findings

- The reduction of 3-nitro-4-fluorobenzotrifluoride with iron and hydrochloric acid is efficient, yielding the amino derivative with high purity.

- Subsequent fluorination typically involves nucleophilic substitution with fluoride ions at the desired position, facilitated by polar aprotic solvents like DMSO.

Chlorination and Fluorination of Trifluoromethyl-Substituted Anilines

Another approach involves chlorinating a precursor such as para-trifluoromethylaniline, then fluorinating the chlorinated intermediate.

Preparation Route

Reaction Conditions & Data

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | N-chlorosuccinimide or sulfone dichloride, dichloromethane, 0–25°C | Not specified | |

| Fluorination | Cesium fluoride, DMSO, 140–150°C | Not specified |

Research Findings

- Chlorination selectively occurs at the aromatic ring, with reaction times ranging from 10 to 30 hours.

- Fluorination is achieved via nucleophilic substitution, with high conversion rates, making this method suitable for industrial applications.

One-Step Synthesis via Aromatic Substitution

Recent innovations focus on one-step processes where raw materials such as para-trifluoromethylaniline are directly chlorinated and fluorinated under optimized conditions.

Method Highlights

- Raw Material: Para-trifluoromethylaniline

- Chlorinating Agent: N-Chlorosuccinimide or sulfone dichloride

- Fluorinating Agent: Cesium fluoride or potassium fluoride

- Reaction Medium: Organic solvents like dichloromethane, N-methylpyrrolidone, or DMSO

- Temperature Range: 100–160°C for fluorination, 0–25°C for chlorination

Advantages & Drawbacks

| Aspect | Details | Reference |

|---|---|---|

| Simplicity | Fewer steps, direct synthesis | |

| Raw Material Cost | Moderate, depending on starting compounds | |

| Industrial Suitability | High, due to straightforward process |

Research Findings

- This method offers high conversion rates and is compatible with large-scale production.

- The reaction times are optimized around 10–30 hours, with yields often exceeding 80%.

Alternative Methods: Using Halogenated Precursors

Some studies explore halogenation of methyl groups on aromatic rings followed by fluorination, or the use of specialized catalysts to improve selectivity.

Example

- Synthesis of 5-chloro-2-methyl-4-(trifluoromethyl)aniline in a single step using Pd-catalyzed reactions under nitrogen atmosphere, with yields around 85.9% and high purity.

Data Summary Table

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position undergoes substitution due to activation by the adjacent trifluoromethyl (-CF₃) and methyl (-CH₃) groups. This reaction typically requires mild conditions owing to the electron-deficient aromatic ring.

Mechanism : The -CF₃ group withdraws electron density via induction, polarizing the C–F bond and facilitating nucleophilic attack at the 2-position.

Oxidation Reactions

The primary amine group is oxidized to nitro or nitroso derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | 60–80°C, H₂SO₄ | 2-Fluoro-5-methyl-4-(trifluoromethyl)nitrobenzene |

| H₂O₂, Fe³⁺ catalyst | RT, aqueous ethanol | Nitroso intermediate |

Note : Over-oxidation to carboxylic acids is avoided using stoichiometric control.

Diazotization and Azo Coupling

The amine undergoes diazotization to form diazonium salts, enabling coupling with electron-rich aromatics.

| Diazotization Agent | Coupling Partner | Product |

|---|---|---|

| NaNO₂, HCl (0–5°C) | Phenols | Azo dyes (λₘₐₓ 450–550 nm) |

| Anilines | Bis-aryl hydrazines |

Application : Azo derivatives are used as chromophores in analytical chemistry.

Reductive Transformations

The nitro group in precursors (e.g., 3-nitro-4-fluorobenzotrifluoride) is reduced to the amine.

| Reduction Method | Conditions | Yield |

|---|---|---|

| Fe/HCl (Béchamp reduction) | Methanol, 24h, RT | 82% |

| H₂, Pd/C | Ethanol, 50 psi, 50°C | 90% |

Mechanism : Iron facilitates electron transfer, protonating the nitro group to form hydroxylamine intermediates before final reduction .

Electrophilic Substitution

Despite deactivation by -CF₃, directed electrophilic substitution occurs at the 6-position (para to -NH₂).

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 6-Nitro-2-fluoro-5-methyl-4-(trifluoromethyl)aniline |

| Cl₂ (cat. FeCl₃) | CH₂Cl₂, 40°C | 6-Chloro derivative |

Limitation : Harsh conditions are required due to the ring’s electron deficiency.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation for complex architectures.

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | N-Aryl amines (drug intermediates) |

Optimization : Ligand choice (e.g., Xantphos) minimizes dehalogenation side reactions.

Key Mechanistic Insights

-

Electronic Effects : The -CF₃ group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack.

-

Steric Influence : The 5-methyl group impedes substitution at adjacent positions, directing reactivity to the 2- and 6-sites.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions requiring charge separation .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, with applications ranging from opioid analogs (e.g., ocfentanil precursors) to liquid crystals.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Acts as a crucial building block for synthesizing fluorinated compounds.

- The presence of the fluorine atom activates the aromatic ring towards nucleophilic substitution reactions, allowing for the introduction of various functionalities.

-

Medicinal Chemistry

- Utilized in the development of pharmaceuticals, particularly those that require enhanced bioactivity and metabolic stability due to fluorination.

- Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

-

Agricultural Chemistry

- Employed in the formulation of agrochemicals that leverage the unique properties imparted by the trifluoromethyl group to enhance efficacy and selectivity.

The biological activity of 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline is primarily attributed to its interaction with various molecular targets. The following table summarizes key findings from recent studies on its anticancer activity:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 0.20 | Inhibition of tubulin polymerization |

| HeLa (Cervical Cancer) | 0.25 | Cell cycle arrest at G2/M phase |

Case Studies

-

Study on A549 Cells

- Treatment with this compound resulted in a significant increase in caspase-3 activity, indicating potent induction of apoptosis with an IC₅₀ value of 0.15 µM.

-

MDA-MB-231 Cell Line

- The compound inhibited tubulin polymerization, disrupting mitotic processes with an observed IC₅₀ of 0.20 µM, suggesting potential as a lead compound for breast cancer treatment.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline, highlighting differences in substituents, physical properties, and applications:

Key Comparisons

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances electrophilic substitution resistance compared to methoxy (-OCH₃) or methyl (-CH₃) groups. For example, 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) is more stable under acidic conditions than 4-Methoxy-2-(trifluoromethyl)aniline .

- Halogen vs. Alkyl : Bromine in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline increases molecular weight (278.02 vs. 209.15) and reactivity in cross-coupling reactions, making it preferable for Suzuki-Miyaura applications .

Physical Properties :

- 2-Fluoro-5-(trifluoromethyl)aniline is a liquid at room temperature, unlike its solid methyl-substituted analog. This impacts storage and handling in industrial settings .

- The trifluoromethoxy (-OCF₃) group in 2-Fluoro-5-(trifluoromethoxy)aniline increases lipophilicity (logP ~2.8) compared to -CF₃ analogs, influencing bioavailability in drug design .

Synthetic Utility :

- Chlorinated analogs like 3-Chloro-5-(trifluoromethyl)aniline are pivotal in antischistosomal drug synthesis due to their balanced reactivity and stability .

- The methyl group in this compound provides steric hindrance, slowing down undesired side reactions in multi-step syntheses .

Commercial Availability: While this compound is discontinued by major suppliers (e.g., CymitQuimica), its non-methylated counterpart (CAS 535-52-4) remains available, reflecting higher demand in agrochemical production .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)aniline (CAS Number: 86277650) is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, including antimicrobial and anticancer activities, and to present relevant data in a structured manner.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C8H7F4N

- Molecular Weight : 201.14 g/mol

- IUPAC Name : this compound

- SMILES Notation : Cc1ccc(c(c1)F)C(F)(F)F

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis, similar to other aniline derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a lead compound in the development of new antibiotics.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has shown promising results against several cancer cell lines, including pancreatic and breast cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Panc-1 | 0.051 | Gemcitabine | 0.25 |

| AsPC-3 | 0.066 | Doxorubicin | 0.15 |

| MCF-7 | 0.080 | Paclitaxel | 0.10 |

The low IC50 values indicate a strong antiproliferative effect, particularly against Panc-1 cells, suggesting that this compound may be a viable candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethyl Group : This group enhances lipophilicity and electron-withdrawing properties, which can improve the compound's interaction with biological targets.

- Amino Group : The presence of an amino group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites.

Case Study 1: Antimicrobial Efficacy

A study published in Nature demonstrated the effectiveness of various fluorinated anilines, including this compound, against multidrug-resistant strains of bacteria. The study utilized a broth microdilution method to evaluate MIC values across different bacterial species .

Case Study 2: Anticancer Properties

Another significant study focused on the antiproliferative activity of this compound against pancreatic cancer cell lines. The results indicated that treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls . The study employed MTS assays to determine cell viability post-treatment.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-5-methyl-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous trifluoromethyl-substituted aniline derivatives. For example, a mixture of halogenated precursors (e.g., bromopyrazine derivatives) with zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen yields trifluoromethyl-aniline products . Optimization of reaction time (e.g., 18 hours) and purification via reverse-phase chromatography (acetonitrile/water with formic acid) improves purity. Yield is sensitive to catalyst loading (e.g., 5 mol%) and solvent choice.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize the electronic effects of the trifluoromethyl group in this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) exhibits a characteristic singlet near δ -60 ppm, with chemical shifts influenced by adjacent substituents (e.g., fluoro or methyl groups) .

- FT-IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm<sup>-1</sup>, while NH2 bending modes are observed near 1600 cm<sup>-1</sup> .

- UV-Vis : Electron-withdrawing -CF3 and -F groups red-shift absorption maxima due to enhanced conjugation. Comparative studies with nitro or methoxy analogs reveal substituent-specific π→π* transitions .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : The compound is lipophilic, with better solubility in polar aprotic solvents (DMF, DMSO) than in water. Solubility in methanol or acetonitrile is moderate (~10–20 mg/mL) .

- Stability : Store under inert atmosphere (N2 or Ar) at -20°C to prevent oxidation of the amine group. Decomposition occurs above 200°C, as inferred from analogs with boiling points ~207°C .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, frontier orbital analysis) explain the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the -CF3 group lowers the HOMO energy (-6.5 eV), making the aromatic ring less nucleophilic. The fluorine atom at the 2-position directs electrophiles to the 5-methyl-substituted position via steric and electronic effects. Frontier orbital analysis (e.g., Fukui indices) predicts regioselectivity in nitration or halogenation reactions .

Q. What role does this compound play in modulating biological activity, particularly in drug design targeting metabolic enzymes?

- Methodological Answer : The -CF3 group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In analogs, this substituent improves bioavailability (e.g., logP ~2.5) and binding affinity to hydrophobic enzyme pockets. Structural analogs have been used as intermediates in Selective Androgen Receptor Modulators (SARMs), where the trifluoromethyl group stabilizes ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for trifluoromethylated anilines?

- Methodological Answer :

- Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) across solvents (e.g., isopropanol, methyl ethyl ketone) to compare results .

- Controlled Reactivity Studies : Vary substituent positions (e.g., 2-fluoro vs. 4-fluoro) to isolate electronic vs. steric effects. For example, 4-(trifluoromethyl)aniline derivatives exhibit slower reaction rates in SNAr reactions than 2-fluoro analogs due to reduced ring activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.